molecular formula C14H20BrNSi B1599676 5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole CAS No. 331432-91-8

5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole

Cat. No. B1599676
M. Wt: 310.3 g/mol
InChI Key: WBOWSDFSONZNEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole, also known as 5-Bromo-1-TBDMS-1H-indole, has the empirical formula C14H20BrNSi. Its CAS number is 331432-91-8, and its molecular weight is 310.30 g/mol .


Synthesis Analysis

The synthesis of this compound involves introducing a tert-butyldimethylsilyl (TBDMS) group onto the indole ring at the 1-position. The bromine atom is then added to the 5-position of the indole ring. The TBDMS group serves as a protecting group for the indole nitrogen, allowing for further functionalization .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole consists of a bromine-substituted indole ring with a tert-butyldimethylsilyl group attached to the nitrogen atom. The compound’s SMILES notation is CC©©Si©n1ccc2cc(Br)ccc12 .


Chemical Reactions Analysis

5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole can participate in various chemical reactions, including substitution reactions at the bromine position, deprotection of the TBDMS group, and further functionalization of the indole ring .


Physical And Chemical Properties Analysis

  • Storage temperature : 2-8°C

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Heterocyclic Compounds

    • 5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole has been utilized in the synthesis of annulated gamma-carbolines and various heteropolycycles through palladium-catalyzed intramolecular annulation processes (Zhang & Larock, 2003). This approach provides an efficient pathway for synthesizing complex structures with potential applications in medicinal chemistry.
  • Regioselective Synthesis

    • The compound serves as an intermediate in the regioselective synthesis of 3-substituted indoles, demonstrating its versatility in organic synthesis (Amat et al., 2003). This property is valuable for the precise construction of bioactive molecules.
  • Structural Characterization and Analysis

    • Studies involving X-ray crystallography have utilized 5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole derivatives to confirm the stereochemistry of complex molecules, proving its importance in structural elucidation (Isherwood et al., 2012).

Chemical Transformations

  • Functionalization and Derivatization

    • Research shows the successful functionalization of the indole nucleus, where 5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole is used to direct specific chemical transformations, leading to highly functionalized molecules (Wynne & Stalick, 2002). Such transformations are crucial for the synthesis of diverse bioactive compounds.
  • Synthesis of Novel Heterocyclic Structures

    • The compound has been instrumental in the synthesis of novel heterocyclic structures, showcasing its utility in creating new molecules with potential pharmacological activities (Boraei et al., 2021).

Applications in Material Science

  • Molecular Interactions and Material Characterization
    • Studies utilizing 5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole derivatives have explored intermolecular interactions, material characterization, and thermal analysis, indicating its role in material science and engineering (Barakat et al., 2017).

Safety And Hazards

This compound is intended for research and development use only. It is not for medicinal or household purposes. Specific safety information can be found in the Safety Data Sheet (SDS) .

Future Directions

Research on 5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole could explore its applications in organic synthesis, drug discovery, or material science. Further investigations into its reactivity and potential biological activities may reveal novel uses .

properties

IUPAC Name

(5-bromoindol-1-yl)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNSi/c1-14(2,3)17(4,5)16-9-8-11-10-12(15)6-7-13(11)16/h6-10H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOWSDFSONZNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467040
Record name 5-Bromo-1-[tert-butyl(dimethyl)silyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(tert-butyldimethylsilyl)-1H-indole

CAS RN

331432-91-8
Record name 5-Bromo-1-[tert-butyl(dimethyl)silyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 331432-91-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
I Walter, S Adam, MV Gentilini, AM Kany… - …, 2021 - Wiley Online Library
CYP121 of Mycobacterium tuberculosis (Mtb) is an essential target for the development of novel potent drugs against tuberculosis (TB). Besides known antifungal azoles, further …
I Walter - 2019 - publikationen.sulb.uni-saarland.de
Infectious diseases remain a serious threat to human health. The rise of antibiotic resistances in combination with the low output of novel antibiotics in the last decades poses a severe …

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